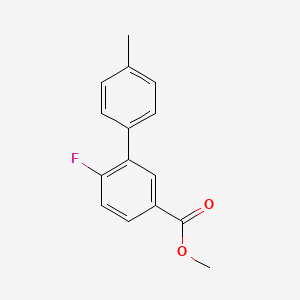

Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Description

Methyl 4-fluoro-3-(4-methylphenyl)benzoate (CAS: 1381944-67-7) is an aromatic ester featuring a methyl ester group attached to a benzene ring substituted with a fluorine atom at the para position and a 4-methylphenyl group at the meta position. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl substituent . The compound is synthesized via esterification and substitution reactions, achieving a purity of ≥98% in commercial preparations . Its molecular formula is C15H13FO3 (molar mass: 260.26 g/mol), and it is utilized in pharmaceutical and material science research for its stability and modular reactivity .

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQUZPXWGUBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743057 | |

| Record name | Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-67-7 | |

| Record name | Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a fluorinated benzoate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by diverse research findings and data.

This compound is characterized by the presence of a fluorine atom and a methyl group on the aromatic ring. The molecular structure enhances its lipophilicity and metabolic stability, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 210.19 g/mol |

| Log P (octanol-water partition coefficient) | 3.16 |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. In vitro tests indicated that this compound demonstrated significant growth inhibition against a panel of human cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell cycle regulation.

For instance, a study reported that compounds similar to this compound exhibited IC values in the low micromolar range against multiple cancer types, suggesting a robust anticancer effect .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, which are crucial mediators in inflammatory diseases. The compound's ability to modulate these cytokines indicates its potential use in treating conditions like asthma and rheumatoid arthritis .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of co-administered drugs, highlighting the importance of understanding its pharmacokinetics for clinical applications .

Case Studies

- Anticancer Activity : A study evaluated the growth inhibitory effects of this compound on human breast cancer cell lines (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

- Inflammation Model : In an animal model of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and decreased levels of inflammatory markers in bronchoalveolar lavage fluid, demonstrating its therapeutic potential in respiratory diseases .

Scientific Research Applications

Organic Synthesis

Methyl 4-fluoro-3-(4-methylphenyl)benzoate serves as an important intermediate in organic synthesis. It can be utilized in:

- Nucleophilic Aromatic Substitution: The fluoro group can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions: It is used in Suzuki-Miyaura reactions to form carbon-carbon bonds, facilitating the construction of complex organic molecules.

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Anti-inflammatory Properties: Preliminary studies suggest that it may modulate inflammatory pathways.

- Anticancer Activity: Investigations have shown that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further drug development.

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a precursor for the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it a valuable scaffold in drug design.

Data Tables

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Derivatives

Research focused on the synthesis of novel derivatives using this compound as a starting material. Various nucleophiles were tested, leading to the formation of compounds with enhanced biological activity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights:

Substituent Electronic Effects :

- The 4-methylphenyl group in the target compound provides moderate electron-donating effects, enhancing stability without significantly altering solubility. In contrast, the trifluoromethyl group (e.g., in CAS 176694-36-3) is strongly electron-withdrawing, increasing resistance to hydrolysis and making it suitable for agrochemical applications .

- The methoxy substituent (CAS 1381944-35-9) improves solubility in polar solvents due to its electron-donating nature, which may favor pharmaceutical formulations .

For example, IR spectra of methyl benzoate derivatives show characteristic ester C=O stretches near 1720 cm⁻¹, with shifts depending on substituent electronegativity .

Applications :

- Trifluoromethyl -containing derivatives are prioritized in agrochemicals due to their metabolic stability , whereas methylsulfonyl analogues (e.g., CAS 160819-39-6) are explored for kinase inhibition in drug discovery .

- The target compound’s balance of lipophilicity and moderate polarity makes it a candidate for polymer additives or liquid crystal materials .

Research Findings and Trends

- Fluorine Impact: Fluorine substitution at the para position enhances thermal and oxidative stability across all analogues, a trend validated in carcinogenicity studies of fluorinated azo dyes, where fluorine increased biological activity .

- Synthetic Yields : Compounds with electron-donating groups (e.g., methyl, methoxy) generally exhibit higher synthetic yields (e.g., 71% for 4-methylbenzamido derivatives) compared to electron-withdrawing substituents .

- Safety Profile : Alkyl benzoates, including methyl derivatives, demonstrate low acute toxicity, with LD50 values >2000 mg/kg in rodent studies, supporting their use in industrial applications .

Q & A

Q. What are the common synthetic routes for Methyl 4-fluoro-3-(4-methylphenyl)benzoate, and what experimental parameters are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the benzoate core via esterification of 4-fluoro-3-(4-methylphenyl)benzoic acid using methanol and a catalytic acid (e.g., H₂SO₄).

- Step 2: Introduction of substituents via coupling reactions. For example, Suzuki-Miyaura cross-coupling can introduce the 4-methylphenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Critical Parameters: - Reaction temperature (60–100°C for Suzuki coupling).

- Catalyst loading (1–5 mol% Pd).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Fluorine coupling in ¹⁹F NMR helps verify the fluoro group .

- X-ray Crystallography: Use SHELXL for structure refinement. Crystals grown via slow evaporation (solvent: dichloromethane/hexane) yield high-resolution data for ORTEP-3 visualization .

- HPLC-MS: For purity assessment (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer:

- Case Example: If NMR suggests axial chirality but X-ray shows planar geometry, perform:

- Validation: Cross-check with IR spectroscopy (carbonyl stretch ~1700 cm⁻¹) and elemental analysis.

Q. What strategies optimize regioselectivity when introducing the 4-methylphenyl group via cross-coupling?

Methodological Answer:

- Ligand Screening: Bulky ligands (e.g., SPhos) enhance steric control in Suzuki-Miyaura reactions .

- Solvent Effects: Dioxane/water mixtures improve solubility of aryl boronic acids.

- Microwave-Assisted Synthesis: Reduces reaction time (20–30 min) and byproduct formation .

Data Table: Example Reaction Conditions

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 80 | 78 |

| Pd(PPh₃)₄ | None | 100 | 65 |

Q. How can computational modeling predict the compound’s bioactivity or stability?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against protein targets (e.g., kinases) using the compound’s 3D structure (exported from ORTEP-3) .

- MD Simulations (GROMACS): Assess stability in aqueous environments (TIP3P water model, 300 K, 100 ns trajectory).

- QSAR Studies: Correlate substituent electronic properties (Hammett σ constants) with observed bioactivity .

Q. What analytical methods are effective for resolving isomers or impurities in this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to separate enantiomers.

- LC-MS/MS: Detect trace impurities (e.g., methyl ester hydrolysis products) with MRM transitions .

- Thermogravimetric Analysis (TGA): Monitor decomposition profiles to identify polymorphic forms.

Specialized Applications

Q. How can the compound’s electronic properties be tuned for materials science applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.